molecular formula C17H18O4 B3028553 1-(2,6-Dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one

1-(2,6-Dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one

Cat. No.: B3028553
M. Wt: 286.32 g/mol
InChI Key: AVCZTSGVXNFDQZ-UHFFFAOYSA-N
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Description

1-(2,6-Dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one, also known as Cochinchinenin A, is a bioactive compound derived from Dracaena cochinchinensis (Dragon’s Blood). It is recognized as the primary analgesic component of this traditional medicinal resin . Structurally, it consists of a propan-1-one backbone substituted with a 2,6-dimethoxyphenyl group at position 1 and a 4-hydroxyphenyl group at position 3 (Figure 1). Its molecular formula is C₁₇H₁₈O₅ (molecular weight: 302.32 g/mol), and it exhibits significant pharmacological activity via modulation of tetrodotoxin-resistant (TTX-R) sodium currents in dorsal root ganglion (DRG) neurons .

Properties

IUPAC Name

1-(2,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-20-15-4-3-5-16(21-2)17(15)14(19)11-8-12-6-9-13(18)10-7-12/h3-7,9-10,18H,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCZTSGVXNFDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)CCC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction between 2,6-dimethoxybenzaldehyde and 4-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium ethoxide in ethanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 1-(2,6-dimethoxyphenyl)-3-(4-oxophenyl)propan-1-one.

    Reduction: Formation of 1-(2,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Analgesic Properties

Cochinchinenin A is recognized for its analgesic effects, particularly as a component of Dragon's Blood (Dracaena cochinchinensis). Research indicates that it modulates TTX-R sodium currents in dorsal root ganglion (DRG) neurons, which are crucial for pain signaling. Studies have shown that the compound can suppress peak TTX-R sodium currents in a dose-dependent manner, indicating its potential as a therapeutic agent for pain management .

Antioxidant Activity

The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. In vitro studies suggest that Cochinchinenin A can scavenge free radicals and enhance the antioxidant defense mechanism in various cell types . This activity is particularly relevant in the context of neuroprotection and reducing inflammation.

Anti-inflammatory Effects

Cochinchinenin A has been studied for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, making it a candidate for treating inflammatory diseases .

Potential in Cancer Research

Preliminary studies suggest that Cochinchinenin A may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation . Further research is required to elucidate its efficacy and mechanism of action in cancer therapy.

Data Table: Summary of Research Findings

ApplicationDescriptionKey Findings
Analgesic PropertiesModulates TTX-R sodium currentsDose-dependent suppression of sodium currents in DRG neurons
Antioxidant ActivityScavenges free radicalsEnhances cellular antioxidant defenses; protects against oxidative stress
Anti-inflammatory EffectsInhibits pro-inflammatory cytokinesReduces inflammation markers; potential therapeutic applications in inflammatory diseases
Cancer ResearchInduces apoptosis in cancer cell linesModulates signaling pathways related to cell survival; requires further investigation

Case Study 1: Analgesic Mechanism

A study conducted by researchers involved administering Cochinchinenin A to animal models with induced pain. The results demonstrated significant pain relief correlating with decreased TTX-R sodium current activity. This study supports the potential use of Cochinchinenin A as a natural analgesic agent.

Case Study 2: Neuroprotection

In vitro experiments assessed the neuroprotective effects of Cochinchinenin A on neuronal cells exposed to oxidative stress. The results indicated that treatment with the compound significantly reduced cell death and increased viability compared to untreated controls, suggesting its application in neurodegenerative disease therapies.

Case Study 3: Anticancer Activity

Research on various cancer cell lines revealed that Cochinchinenin A could induce apoptosis through mitochondrial pathways. The findings highlighted its potential as an adjunct treatment in cancer therapy, warranting further exploration into its mechanisms and efficacy.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of methoxy and hydroxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Substitutions

(E)-1-Aryl-3-(2,6-dimethoxyphenyl)prop-2-en-1-ones (Compounds b21–b26)

These α,β-unsaturated ketones share the 2,6-dimethoxyphenyl group but differ in the substituents on the aryl ring (Table 1). Key examples include:

  • b24 : 2-Hydroxyphenyl substituent (melting point: 114.2–115.9°C, molecular weight: 285).
  • b25 : 3-Hydroxyphenyl substituent (melting point: 138.1–139.7°C, molecular weight: 307).
  • b26 : 4-Hydroxyphenyl substituent (melting point: 189°C, molecular weight: 307).

Comparison :

  • The 4-hydroxyphenyl group in Cochinchinenin A (propan-1-one) vs. prop-2-en-1-one (α,β-unsaturated ketone) in b21–b26 results in distinct electronic profiles. The absence of conjugation in Cochinchinenin A may reduce reactivity but enhance metabolic stability.
  • Higher melting points in b25 and b26 (vs. b24) suggest stronger intermolecular hydrogen bonding due to para-hydroxyl positioning .
Loureirin B

Loureirin B (1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)propan-1-one) shares a propan-1-one backbone but has 2,4,6-trimethoxyphenyl instead of 2,6-dimethoxyphenyl. Loureirin B is noted for anti-inflammatory effects in Crohn’s disease via IL-6/STAT3/NF-κB pathway modulation, contrasting with Cochinchinenin A’s analgesic focus .

Derivatives with Oxime Functionalization

1w and 1x (Oxime Derivatives)
  • 1w : 1-(Furan-2-yl)-3-(4-hydroxyphenyl)propan-1-one oxime.
  • 1x : 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl)propan-1-one oxime.

Comparison :

  • The oxime group (–N–O–) introduces hydrogen-bonding capability, altering solubility and bioavailability.
  • Heterocyclic substituents (furan/thiophene) in 1w/1x vs. dimethoxyphenyl in Cochinchinenin A modify electronic density, impacting interactions with biological targets .

Propan-1-one Analogues from Natural Sources

3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one

Isolated from Solanum melongena (eggplant), this compound has a 3-hydroxy group on the propan-1-one backbone and a 4-hydroxy-3-methoxyphenyl substituent. The additional methoxy group may enhance antioxidant activity compared to Cochinchinenin A .

Pharmacological and Physicochemical Comparison

Table 1: Key Properties of Cochinchinenin A and Analogues

Compound Substituents (Position 1 / 3) Molecular Weight (g/mol) Melting Point (°C) Key Activity
Cochinchinenin A 2,6-Dimethoxyphenyl / 4-Hydroxyphenyl 302.32 Not reported Analgesic (TTX-R sodium current modulation)
(E)-1-(4-Hydroxyphenyl)-3-(2,6-dimethoxyphenyl)prop-2-en-1-one (b26) 2,6-Dimethoxyphenyl / 4-Hydroxyphenyl 307 189 Not specified
Loureirin B 2,4,6-Trimethoxyphenyl / 4-Hydroxyphenyl 330.35 Not reported Anti-inflammatory (Crohn’s disease)
1w (Oxime derivative) Furan-2-yl / 4-Hydroxyphenyl 356.31 Not reported Antibacterial (NMR-confirmed)

Biological Activity

1-(2,6-Dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one, also known as Cochinchinenin A, is a phenolic compound derived from the resin of Dracaena cochinchinensis. This compound has garnered attention due to its diverse biological activities, including antioxidant, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data and research findings.

  • Molecular Formula : C17H18O4
  • Molecular Weight : 286.32 g/mol
  • CAS Number : 221696-69-1

1. Antioxidant Activity

Cochinchinenin A exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. The compound has been shown to scavenge free radicals and reduce lipid peroxidation, thereby protecting cellular components from oxidative damage.

2. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis range from 1 to 2 µg/mL, while Gram-negative bacteria like Escherichia coli show higher MIC values of 2 to 8 µg/mL .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus1 - 2
Enterococcus faecalis1 - 2
Escherichia coli2 - 8

3. Anticancer Activity

Cochinchinenin A has demonstrated potential in cancer therapy by targeting various signaling pathways involved in tumor growth and metastasis. Notably, it affects the STAT3 and NF-κB signaling pathways, which are frequently activated in cancer cells . Studies have shown that this compound can inhibit the proliferation of cancer cell lines and induce apoptosis.

The mechanisms through which Cochinchinenin A exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : The compound has been reported to inhibit several key enzymes involved in cancer progression and inflammation, including Aurora Kinase and DNA Methyltransferase .
  • Modulation of Ion Channels : It affects TTX-R sodium currents in dorsal root ganglion neurons, indicating potential analgesic properties .
  • Synergistic Effects : When combined with other components from dragon's blood resin, Cochinchinenin A shows enhanced efficacy against TTX-R sodium currents compared to its individual application .

Case Studies and Research Findings

Several studies have investigated the biological activity of Cochinchinenin A:

  • Study on Antioxidant Properties : A study highlighted its ability to reduce oxidative stress markers in vitro, suggesting its potential as a therapeutic agent for oxidative stress-related diseases .
  • Antimicrobial Efficacy Study : Research demonstrated that Cochinchinenin A exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
  • Cancer Research : In vitro studies have shown that Cochinchinenin A can significantly inhibit the growth of various cancer cell lines by inducing apoptosis and modulating critical signaling pathways involved in cancer progression .

Q & A

Q. What are the established synthetic routes for 1-(2,6-Dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one, and how can reaction conditions be optimized?

The compound is synthesized via Claisen-Schmidt condensation between 2,6-dimethoxyacetophenone and 4-hydroxybenzaldehyde. Optimization involves ethanol as a solvent, aqueous NaOH as a base, and room-temperature stirring for 4–6 hours. Recrystallization in ethanol yields pure crystals. Variations in aldehyde/ketone ratios (1:1 to 1:1.2) and catalyst selection (e.g., KOH vs. NaOH) influence yields, with reported efficiencies of 65–80% .

Q. Which spectroscopic and crystallographic methods are used to confirm its structural identity?

  • 1H/13C NMR : Assignments include aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ 3.8–4.0 ppm).
  • XRD : Confirms planar geometry and dihedral angles between aromatic rings (e.g., 15–25° deviation from coplanarity) .
  • FT-IR : Key peaks for ketone (C=O stretch at ~1650 cm⁻¹) and hydroxyl groups (broad peak ~3400 cm⁻¹) .

Q. What are the primary pharmacological activities reported for this compound?

Identified as Cochinchinenin A, it exhibits analgesic activity by modulating opioid receptors and inhibiting cyclooxygenase-2 (COX-2) in murine models. EC₅₀ values range from 10–50 µM in vitro .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

Stability studies use HPLC to monitor degradation products. The compound remains stable at pH 5–7 and temperatures <40°C but degrades in alkaline conditions (pH >9) or under UV exposure .

Advanced Research Questions

Q. What computational approaches elucidate its structure-activity relationship (SAR)?

Density Functional Theory (DFT) calculations reveal electron density distribution in the propan-1-one backbone, correlating with bioactivity. Molecular docking shows hydrogen bonding between the 4-hydroxyphenyl group and COX-2’s Arg120 residue .

Q. How can contradictions in reported biological activities (e.g., analgesic vs. antimicrobial) be resolved?

Discrepancies arise from assay variability (e.g., bacterial strain selection or pain models). Meta-analysis of dose-response curves and standardized protocols (e.g., CLSI guidelines for antimicrobial testing) are recommended .

Q. What strategies improve its solubility for in vivo applications?

Derivatization at the 4-hydroxyphenyl group (e.g., glycosylation or PEGylation) enhances aqueous solubility. Nanoencapsulation with polylactic-co-glycolic acid (PLGA) increases bioavailability by 30–40% in pharmacokinetic studies .

Q. How does it interact with enzymes like L-phenylalanine ammonia-lyase (PAL)?

Competitive inhibition assays show a Ki value of 8.2 µM, with the ketone group forming a covalent adduct with PAL’s catalytic cysteine residue. Mutagenesis studies validate this mechanism .

Q. What comparative efficacy exists between this compound and its structural analogs?

Analogues with electron-withdrawing groups (e.g., -NO₂ at the 4-hydroxyphenyl position) show reduced analgesic activity, while methoxy substitutions enhance lipophilicity and blood-brain barrier penetration .

Methodological Notes

  • Synthesis : Prioritize inert atmospheres to prevent oxidation of phenolic groups.
  • Bioassays : Use positive controls (e.g., morphine for analgesia) and validate via blinded in vivo models.
  • Data Interpretation : Cross-reference crystallographic data (CCDC deposition codes) with computational models to resolve stereochemical ambiguities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,6-Dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one
Reactant of Route 2
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1-(2,6-Dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one

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